molecular formula C26H34N4O5 B2700864 1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid CAS No. 860649-30-5

1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid

Cat. No.: B2700864
CAS No.: 860649-30-5
M. Wt: 482.581
InChI Key: LMAZDGVWYZFTIG-UHFFFAOYSA-N
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Description

1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This complex compound features a piperazine core, a privileged scaffold in drug discovery known to be present in numerous biologically active agents . The structure is further elaborated with a 4-nitrophenyl group and a linker that connects to a benzyl-substituted piperidinecarboxylic acid moiety. Piperazine derivatives are recognized for their versatility and have been investigated for a wide spectrum of activities, including serving as key components in antifungal, antibacterial, and antimalarial agents, as well as modulating the central nervous system . For instance, some N-(4-nitrophenyl)piperazine derivatives have been reported to play a role in the control of potassium channels . Other research highlights piperazine-based compounds as potential autotaxin inhibitors, a pathway relevant in oncology and inflammatory diseases . Additionally, structurally related piperazine compounds have demonstrated binding affinity for various GPCRs, such as serotonergic (5-HT1A), adrenergic (α1B), and dopaminergic (D2) receptors, suggesting potential utility in neuropharmacological research . The specific molecular architecture of this compound makes it a valuable chemical tool for probing biological pathways, structure-activity relationship (SAR) studies, and as a potential precursor in the development of novel therapeutic agents. This product is intended for research and development purposes only in laboratory settings. It is not intended for use in humans, animals, or for any diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

1-[[4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]phenyl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O5/c31-26(32)22-10-13-28(14-11-22)20-21-2-8-25(9-3-21)35-19-1-12-27-15-17-29(18-16-27)23-4-6-24(7-5-23)30(33)34/h2-9,22H,1,10-20H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAZDGVWYZFTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid involves multiple steps, typically starting with the preparation of the piperazine and piperidine intermediates. The nitrophenyl group is introduced through nitration reactions, followed by coupling reactions to attach the piperazine and piperidine units. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid exhibit promising anticancer properties. For instance, the synthesis of propanamide derivatives with piperidine moieties has shown potential as anticancer agents. In studies, these compounds were evaluated for their ability to inhibit cancer cell proliferation, with some derivatives demonstrating significant cytotoxicity against various cancer cell lines .

Case Study:
A study published in the Tropical Journal of Pharmaceutical Research reported the synthesis of new piperidine derivatives that were tested for anticancer activity. The results indicated that certain compounds displayed strong inhibition against human cancer cell lines, suggesting that modifications to the piperidine structure can enhance biological activity .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that piperazine and piperidine derivatives often possess antibacterial properties against a range of pathogens.

Case Study:
In a study assessing the antibacterial efficacy of synthesized compounds, derivatives similar to this compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. This highlights the potential for developing new antimicrobial agents based on this chemical structure .

Pain Modulation

The compound's interaction with cannabinoid receptors suggests its utility in pain management. Preliminary studies indicate that it may act as a fatty acid amide hydrolase (FAAH) inhibitor, leading to increased levels of endocannabinoids like anandamide, which are known for their analgesic effects.

Case Study:
A study involving animal models demonstrated that administration of this compound resulted in significant pain relief in models of neuropathic pain. The findings suggest that enhancing endocannabinoid signaling could be an effective strategy for developing new analgesics .

Mechanism of Action

The mechanism of action of 1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the piperazine and piperidine moieties can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Research Implications and Hypotheses

  • GPCR/Ion Channel Targeting: The 4-nitrophenylpiperazino group is structurally similar to ligands for serotonin or dopamine receptors (e.g., compounds listed in ). The nitro group may enhance binding to GPCRs through π-π stacking or charge-transfer interactions.
  • Antimicrobial Potential: Analogous to quinolonecarboxylic acids (), the target compound’s nitro group could improve activity against resistant bacterial strains.
  • Synthetic Feasibility: The propoxybenzyl linker and piperazino group suggest compatibility with stepwise coupling reactions, as seen in the synthesis of quinolone derivatives ().

Biological Activity

1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid, also known by its CAS number 860649-30-5, is a complex organic compound with a molecular formula of C26H34N4O5 and a molecular weight of 482.57 g/mol. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of pain management and neurological disorders.

  • Molecular Formula : C26H34N4O5
  • Molecular Weight : 482.57 g/mol
  • IUPAC Name : 1-[[4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]phenyl]methyl]piperidine-4-carboxylic acid

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in pain modulation and neurotransmission. The presence of the nitrophenyl group enhances its binding affinity to these targets, while the piperazine and piperidine moieties contribute to its pharmacological profile.

Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant analgesic effects. For instance, studies on related piperazine derivatives have shown their efficacy in reducing pain responses in animal models:

  • Study Findings : In rat models of neuropathic pain, piperazine derivatives demonstrated a dose-dependent decrease in mechanical allodynia and thermal hyperalgesia, suggesting their potential as analgesics .

Antiviral Activity

Piperazine derivatives have been evaluated for their antiviral properties, particularly against viruses such as HIV and HSV. The following table summarizes some findings regarding the antiviral activity of related compounds:

Compound NameTarget VirusActivity LevelReference
Compound AHIV-1Moderate
Compound BHSV-1Moderate
Compound CCVB-2Moderate

These studies suggest that modifications in the structure of piperazine compounds can lead to enhanced antiviral activity.

Other Biological Activities

In addition to analgesic and antiviral effects, the compound has also been investigated for:

  • Antibacterial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Neuroprotective Effects : Some studies indicate that certain piperazine compounds may protect neuronal cells from oxidative stress, contributing to their potential use in neurodegenerative diseases .

Case Studies

A notable case study involved the synthesis and evaluation of several piperazine derivatives for their biological activities. The study reported that specific modifications led to increased potency against both viral and bacterial pathogens. For example, one derivative exhibited a CC50 value (cytotoxic concentration) of 92 μM against Vero-76 cells, indicating its potential for therapeutic applications while maintaining a favorable safety profile .

Q & A

Q. What interdisciplinary approaches enhance research outcomes?

  • Collaborative Frameworks :
  • Chemistry-Biology : Joint teams for parallel synthesis and high-throughput screening .
  • Computational-Experimental : Iterative feedback between DFT calculations and synthetic validation .
  • Ethical Practices : Adhere to OECD guidelines for animal studies and data transparency .

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